molecular formula C7H6ClN3 B1590541 2-(Chloromethyl)imidazo[1,2-a]pyrazine CAS No. 57937-60-7

2-(Chloromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B1590541
CAS No.: 57937-60-7
M. Wt: 167.59 g/mol
InChI Key: SKJIVBIGHKSAHU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a chloromethyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyrazine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyrazine derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

    Oxidation: Formation of oxidized imidazo[1,2-a]pyrazine derivatives.

    Reduction: Formation of 2-methylimidazo[1,2-a]pyrazine.

Scientific Research Applications

2-(Chloromethyl)imidazo[1,2-a]pyrazine has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)imidazo[1,2-a]pyridine
  • 2-(Chloromethyl)imidazo[1,2-a]pyrimidine
  • 2-(Chloromethyl)imidazo[1,2-a]triazine

Uniqueness

2-(Chloromethyl)imidazo[1,2-a]pyrazine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Biological Activity

2-(Chloromethyl)imidazo[1,2-a]pyrazine is a compound that belongs to the imidazo[1,2-a]pyrazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Kinases : This compound has been reported to inhibit several kinases involved in critical signaling pathways, such as the insulin-like growth factor-I receptor (IGF-IR), PI3K, aurora kinase, and tyrosine kinases like EphB4. These interactions can lead to effects on cell growth and survival pathways.
  • Direct Binding : The compound may exert its effects through direct binding to target proteins, modulating their activity and influencing downstream signaling cascades.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrazine exhibit significant anticancer properties. For instance, compounds have been reported to inhibit cancer cell lines such as HepG2 and MCF-7 with IC50 values in low micromolar ranges .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been explored for potential use in treating infections caused by resistant strains of bacteria and fungi.
  • Anti-inflammatory Effects : Research indicates that imidazo[1,2-a]pyrazines may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies

Several studies highlight the biological activity of this compound:

  • Antileishmanial Activity : A study identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Leishmania casein kinase I paralog 2 (L-CK1.2), a target for antileishmanial therapy. Compound CTN1122 was shown to have an IC50 value of 0.72 µM against L-CK1.2 and demonstrated selectivity towards macrophages with a selectivity index of 52.5 .
    CompoundTargetIC50 (µM)Selectivity Index
    CTN1122L-CK1.20.7252.5
  • Inhibition of ENPP1 : Another study reported the optimization of an imidazo[1,2-a]pyrazine derivative as a selective inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in cancer immunotherapy. This compound exhibited an IC50 value of 5.70 nM and enhanced antitumor efficacy in combination with anti-PD-1 antibodies in murine models .
  • Antiviral Activity : Recent research indicated that imidazo[1,2-a]pyrazines show inhibition against SARS-CoV and SARS-CoV-2 main protease with IC50 values as low as 21 nM, suggesting potential applications in antiviral therapies .

Properties

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJIVBIGHKSAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482103
Record name 2-(Chloromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57937-60-7
Record name 2-(Chloromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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